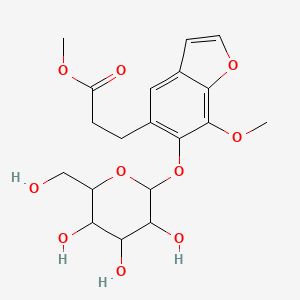

5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

Description

Chemical Structure and Properties The compound 5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester (hereafter referred to by its systematic name) is a benzofuran derivative with a propanoic acid backbone substituted at positions 6 and 5. Key structural features include:

- A benzofuran core (C₇H₅O), providing aromatic and heterocyclic properties.

- A methoxy group (-OCH₃) at position 7, influencing electronic and steric properties.

- A methyl ester (-COOCH₃) on the propanoic acid side chain, modulating lipophilicity.

Properties

Molecular Formula |

C19H24O10 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

methyl 3-[7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate |

InChI |

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3 |

InChI Key |

AARIHENRSOEJOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidioside B methyl ester can be synthesized through various chemical reactions involving its precursor compounds. The synthetic route typically involves the esterification of Cnidioside B with methanol under acidic conditions. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of Cnidioside B methyl ester involves the extraction of the compound from natural sources, such as the fruits of Zanthoxylum bungeanum. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cnidioside B methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The glucoside moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted glucosides.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that 5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester exhibits significant antioxidant activity. A study evaluated its ability to scavenge free radicals using various assays such as DPPH and ABTS. The compound showed promising results, indicating its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various pathogens. For instance, derivatives of benzofuran compounds were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The presence of the benzofuran moiety is believed to enhance these antimicrobial activities .

Potential Uses in Drug Development

Due to its diverse biological activities, this compound is being explored for potential applications in drug development. Its antioxidant and anti-inflammatory properties make it a candidate for treating diseases like arthritis and cardiovascular disorders .

Cancer Research

Emerging research suggests that compounds similar to Cnidioside B methyl ester may have anticancer properties. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further investigations are warranted to elucidate the mechanisms involved and the efficacy of these compounds in clinical settings .

Case Studies

-

Antioxidant Activity Evaluation :

- Objective : To assess the antioxidant capacity of Cnidioside B methyl ester.

- Methodology : Utilized DPPH and ABTS assays.

- Findings : The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants.

- Anti-inflammatory Study :

- Antimicrobial Testing :

Mechanism of Action

The mechanism of action of Cnidioside B methyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exhibiting anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key structural analogs:

Key Differences and Implications

Heterocyclic Core Variations

- Benzofuran vs. Benzothiophene (Aleglitazar) :

- Flavonoid Analogs (3,5,6-Trimethoxyflavanone): Flavonoids exhibit broader antioxidant activity due to phenolic hydroxyl groups, whereas the target compound’s glucopyranosyloxy group may direct activity toward glycosidase enzymes .

Substituent Effects

- Glucopyranosyloxy Group: Present in both the target compound and Sesamoside, this group enhances water solubility and may facilitate interactions with carbohydrate-binding proteins .

- Methoxy and Methyl Ester Groups :

Pharmacological Potential

- Natural vs. Synthetic Origins :

- Glycosylation Impact :

- Glycosylated compounds (e.g., target compound, Sesamoside) are less likely to cross cell membranes passively but may act as prodrugs upon enzymatic hydrolysis .

Biological Activity

5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester is a compound of interest due to its potential biological activities. This article explores its antioxidant, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzofuran core : This moiety is known for various biological activities.

- Beta-D-glucopyranosyl group : This sugar component may enhance solubility and bioavailability.

- Methoxy group : Often associated with increased antioxidant activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Several studies have investigated the antioxidant capabilities of compounds similar to or including derivatives of 5-benzofuranpropanoic acid.

- Mechanism : The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation.

- Findings : Research indicates that related compounds exhibit significant antioxidant properties, with IC50 values demonstrating effective radical scavenging activity. For instance, polyphenol fractions derived from similar structures showed higher antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, including cancer and cardiovascular diseases. The anti-inflammatory effects of 5-benzofuranpropanoic acid derivatives have been explored in various studies.

- Mechanism : The compound may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation. By reducing the activation of this pathway, the compound can decrease the expression of pro-inflammatory cytokines.

- Case Studies : In vitro studies have shown that related compounds significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli like IL-1α .

Anticancer Potential

The potential anticancer properties of 5-benzofuranpropanoic acid derivatives are particularly noteworthy.

- Cell Proliferation Inhibition : Research has demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. For example, compounds structurally similar to this benzofuran derivative were shown to target key survival pathways in prostate cancer cells .

- Molecular Targets : The Akt/NF-kB signaling pathway is often implicated in cancer cell survival. Compounds that inhibit these pathways can potentially serve as therapeutic agents against various cancers .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing the benzofuran core and glycosylation of 5-Benzofuranpropanoic acid derivatives?

- Answer : The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement or oxidative cyclization of phenolic precursors. Glycosylation typically employs glycosyl donors (e.g., trichloroacetimidates) under anhydrous conditions with catalysts like BF₃·Et₂O. Key challenges include regioselectivity at the 6-position and avoiding hydrolysis of the methyl ester. Deprotonation with NaH in THF (for phenolic intermediates) and protection/deprotection strategies are critical .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure and purity of this compound?

- Answer :

- 1H/13C NMR : Assign peaks for the benzofuran protons (e.g., aromatic protons at positions 5, 6, 7), methoxy group (~δ 3.8–4.0 ppm), and glucopyranosyl anomeric proton (δ ~4.5–5.5 ppm, J = 7–8 Hz for β-linkage).

- 2D NMR (HSQC, HMBC) : Correlate glucopyranosyl protons with the benzofuran oxygen to confirm the glycosidic bond.

- HRMS : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of glucopyranosyl or methyl ester groups) .

Q. What solvent systems and chromatographic methods are optimal for purification?

- Answer : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% formic acid) effectively resolves polar glycosides. For flash chromatography, use silica gel with ethyl acetate/methanol/water mixtures (e.g., 10:1:0.1) to retain glycosidic stability .

Advanced Research Questions

Q. How can researchers evaluate the compound’s metabolic stability and enzymatic hydrolysis in biological systems?

- Answer :

- In vitro assays : Incubate with liver microsomes or recombinant esterases/CYP450 enzymes. Monitor degradation via LC-MS/MS and identify metabolites (e.g., free carboxylic acid from ester hydrolysis).

- Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten parameters .

Q. What experimental designs are suitable for assessing the compound’s stability under pharmacological storage conditions?

- Answer : Conduct accelerated stability studies:

- pH variation : Buffer solutions (pH 1–9) at 37°C for 24–72 hours.

- Thermal stress : 40–60°C for 1–4 weeks.

- Light exposure : ICH Q1B guidelines for photostability. Quantify degradation products via validated HPLC methods .

Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., glycosidases)?

- Answer :

- Docking studies (AutoDock, Schrödinger) : Model the glucopyranosyl moiety’s binding to active sites of β-glucosidases.

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- Free-energy calculations (MM/PBSA) : Estimate binding affinity and key residue contributions .

Q. What strategies mitigate challenges in quantifying this compound in plant or microbial extracts?

- Answer :

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents.

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 475→313 for glucopyranosyl loss) with deuterated internal standards for accuracy .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.